![molecular formula C19H16N2O3 B11066796 N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11066796.png)
N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a solid with a white or pale yellow color.
- It has moderate solubility and can dissolve in water.
- The compound is alkaline and can undergo neutralization reactions with acids.
- It also serves as a catalyst in certain organic reactions .
N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide: is an organic compound.
Preparation Methods
- Several synthetic routes exist for preparing this compound.
- One common method involves the reaction of aniline with formaldehyde under alkaline conditions, leading to the formation of N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide .
- Safety precautions are essential during its synthesis, as dust from this compound can form explosive mixtures in the air .
Chemical Reactions Analysis
Types of Reactions: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s reactivity makes it valuable for studying reaction mechanisms and designing new synthetic pathways.
Biology: Researchers explore its interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigations focus on potential pharmaceutical applications, including its role as a drug candidate or precursor.
Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
- The compound’s effects depend on its molecular targets and pathways.
- Further research is needed to elucidate its specific mechanisms in various contexts.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features
Similar Compounds: While I don’t have a specific list of similar compounds, you can explore related structures based on the naphthalene core and amine substituents.
Remember that this compound’s applications and properties continue to be an active area of research.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[3-(4-methylanilino)-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C19H16N2O3/c1-11-7-9-13(10-8-11)21-17-16(20-12(2)22)18(23)14-5-3-4-6-15(14)19(17)24/h3-10,21H,1-2H3,(H,20,22) |
InChI Key |
XWTOJLSHBVULCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(4-fluorophenyl)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11066714.png)
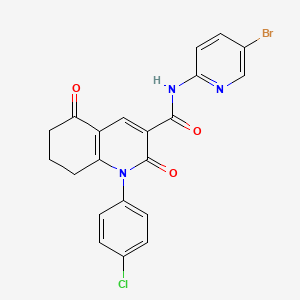
![Dimethyl {2-[(4-chlorophenyl)carbonyl]-1-(3,4-dimethoxyphenyl)butyl}propanedioate](/img/structure/B11066730.png)
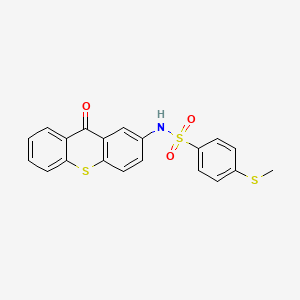
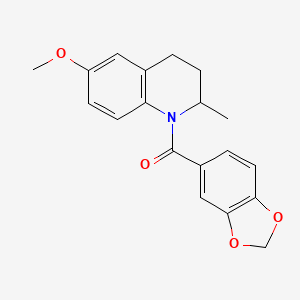
![N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11066744.png)
![Ethyl 4-({[3-(4-methylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate](/img/structure/B11066751.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11066752.png)
![N-(4-chlorophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11066756.png)
![ethyl (2E)-3-amino-2-({[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11066763.png)
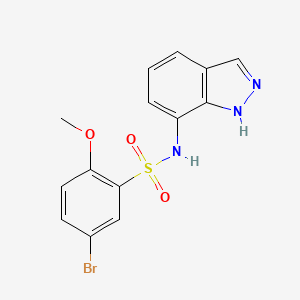
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B11066785.png)
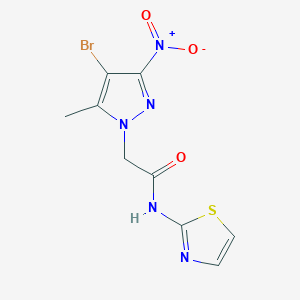
![N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11066795.png)
